7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline
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Overview
Description
7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline: is a heterocyclic compound that belongs to the pyrazolo[3,4-c]cinnoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a cinnoline ring, with methoxy groups at the 7 and 8 positions. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones or β-ketoesters under acidic or basic conditions.
Cyclization to Form the Cinnoline Ring: The pyrazole intermediate undergoes cyclization with ortho-substituted aromatic compounds to form the cinnoline ring. This step often requires the use of strong acids or bases as catalysts.
Methoxylation: The final step involves the introduction of methoxy groups at the 7 and 8 positions. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]cinnoline
- 5-ethyl-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
Comparison
7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline is unique due to its specific substitution pattern and the presence of methoxy groups at the 7 and 8 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
7,8-dimethoxy-3H-pyrazolo[3,4-c]cinnoline |
InChI |
InChI=1S/C11H10N4O2/c1-16-9-3-6-7-5-12-14-11(7)15-13-8(6)4-10(9)17-2/h3-5H,1-2H3,(H,12,14,15) |
InChI Key |
ZWQRWZAANUINHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(NN=C3)N=N2)OC |
Origin of Product |
United States |
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